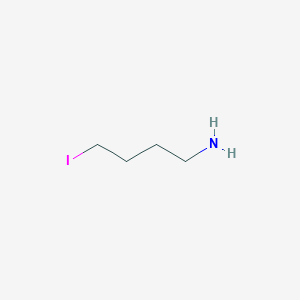

4-Iodo-butyl-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10IN |

|---|---|

Molecular Weight |

199.03 g/mol |

IUPAC Name |

4-iodobutan-1-amine |

InChI |

InChI=1S/C4H10IN/c5-3-1-2-4-6/h1-4,6H2 |

InChI Key |

FBLUXUNATQRVPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCI)CN |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 4 Iodo Butyl Amine

Direct Synthesis from Butyl Chain Precursors

Direct synthetic methods for 4-iodo-butyl-amine often commence with readily available butyl chain precursors, which already possess either the amino or a precursor to the iodo group.

Conversion of Hydroxybutylamine Derivatives via Halogenation

One common strategy involves the halogenation of hydroxybutylamine derivatives, such as 4-aminobutan-1-ol. nottingham.ac.ukmedchemexpress.comnih.govpharmacompass.com This process directly converts the hydroxyl group into an iodo group. Various iodinating reagents can be employed for this transformation. The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity, minimizing side reactions. researchgate.net

A general representation of this conversion is the reaction of 4-aminobutan-1-ol with a suitable iodinating agent. nottingham.ac.uk The reaction proceeds via nucleophilic substitution, where the hydroxyl group is first activated to become a good leaving group, which is then displaced by an iodide ion.

Table 1: Iodinating Reagents for Hydroxylamine Conversion

| Reagent Class | Specific Examples | Reference |

| Molecular Iodine | I₂ | researchgate.net |

| Interhalogen Compounds | Iodine chloride (ICl) | researchgate.net |

| N-Iodo Compounds | N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | researchgate.nettcichemicals.com |

| Hypervalent Iodine Reagents | (Diacetoxyiodo)benzene | frontiersin.org |

The use of hypervalent iodine reagents, often in the presence of an acid activator, has been explored for similar transformations. frontiersin.org The selection of the iodinating system depends on factors such as the stability of the starting material and the desired reaction conditions.

Preparation from Chlorinated or Brominated Butylamines through Halogen Exchange Reactions

An alternative direct approach is the Finkelstein reaction, which involves the exchange of a halogen atom. wikipedia.orgyoutube.comfrontiersin.org In this method, a chloro- or bromo-butylamine is treated with an iodide salt, typically sodium iodide in acetone (B3395972), to yield this compound. youtube.com The success of this reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which shifts the equilibrium towards the formation of the iodo-alkane. youtube.com

This metal-halogen exchange is a fundamental reaction in organometallic chemistry for preparing organolithium compounds from organochlorides, bromides, and iodides. wikipedia.org While typically applied to aryl and vinyl halides, the principles can be adapted for alkyl halides. frontiersin.org The exchange rates generally follow the trend I > Br > Cl. wikipedia.org

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect methods offer alternative pathways to this compound by constructing the final molecule through the formation of the amine or iodo group on a pre-functionalized butane (B89635) scaffold.

Amination of 1,4-Diiodobutane (B107930) or Related Iodoalkyl Precursors

The reaction of 1,4-diiodobutane with an amine source, such as ammonia (B1221849), can lead to the formation of this compound. researchgate.netcapes.gov.brorgsyn.orgorgsyn.orgontosight.aisigmaaldrich.com This reaction is a nucleophilic substitution where the ammonia acts as the nucleophile, displacing one of the iodine atoms. chemguide.co.uk

Controlling the stoichiometry is critical in this reaction. Using an excess of ammonia favors the formation of the primary amine, this compound. stackexchange.com If 1,4-diiodobutane is in excess, further alkylation of the newly formed amine can occur, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. stackexchange.com The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) in a sealed tube. chemguide.co.uk

A similar strategy can be applied to other iodoalkyl precursors, where a suitable amine nucleophile is introduced to displace a leaving group and form the C-N bond.

Reductive Amination Strategies Involving Iodinated Aldehydes or Ketones

Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-part process involves the initial reaction of a carbonyl group (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

To synthesize this compound via this route, an iodinated aldehyde or ketone would be the starting material. For instance, the reductive amination of 4-iodobutanal (B1206920) with ammonia would yield this compound. The reaction is typically carried out in the presence of a reducing agent. libretexts.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Reference |

| Sodium borohydride | NaBH₄ | libretexts.orgmasterorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | libretexts.orgmasterorganicchemistry.com |

| Hydrogen gas with catalyst | H₂/Ni | libretexts.org |

The choice of reducing agent is important. For example, sodium cyanoborohydride is known to be selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com This chemoselectivity is advantageous as it prevents the reduction of the starting aldehyde.

Reaction Conditions and Reagents for Iodination and Amine Functionalization

The successful synthesis of this compound hinges on the appropriate selection of reagents and reaction conditions for both the iodination and amination steps.

Iodination: A variety of reagents are available for the iodination of organic molecules. researchgate.netresearchgate.net For the conversion of alcohols, reagents like molecular iodine, iodine chloride, and N-iodosuccinimide are commonly used. researchgate.net Hypervalent iodine reagents have also emerged as effective iodinating agents. frontiersin.org The choice of solvent can also play a crucial role. For instance, the Finkelstein reaction often utilizes acetone to facilitate the precipitation of byproduct salts. youtube.com

Amine Functionalization: For the introduction of the amine group, nucleophilic substitution with ammonia is a direct method. chemguide.co.uk The reaction conditions, such as temperature and the use of a sealed vessel, are important to manage the volatile nature of ammonia. chemguide.co.uk

Reductive amination offers a versatile alternative. sci-hub.sed-nb.info This method can be catalyzed by various systems, including iron catalysts. sci-hub.sed-nb.info The reaction conditions for reductive amination can be tailored, with parameters such as temperature, pressure of hydrogen gas, and the concentration of the ammonia source being optimized for specific substrates. sci-hub.sed-nb.info For instance, reductive amination of aldehydes can be carried out at 130 °C with 6.5 MPa of H₂ in aqueous ammonia. d-nb.info

Control of Regioselectivity and Potential for Stereochemical Outcomes in Synthesis

The synthesis of this compound necessitates precise control over the placement of the iodo and amine groups at the 1 and 4 positions of the butane backbone, a concept known as regioselectivity. Furthermore, while this compound itself is an achiral molecule, the synthetic methods employed may have implications for stereochemistry if applied to chiral precursors.

Strategies for Regioselective Synthesis

Several preparative strategies allow for the regioselective synthesis of this compound. These methods typically involve starting with a precursor that already contains one of the desired functional groups or a precursor that allows for the selective introduction of each group.

One prominent method is the Gabriel synthesis , which is a well-established procedure for the formation of primary amines from alkyl halides. masterorganicchemistry.comnrochemistry.comwikipedia.org In this approach, potassium phthalimide (B116566) is used as an ammonia surrogate to avoid the common problem of over-alkylation that can occur with ammonia itself. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a suitable starting material would be a 1,4-dihalobutane. The regioselectivity is controlled by the differential reactivity of the halogens or by using a starting material where one position is already functionalized. For instance, starting with 1-bromo-4-iodobutane (B1596223) and reacting it with potassium phthalimide would likely lead to the displacement of the more reactive bromide, followed by hydrazinolysis to liberate the primary amine, yielding the desired this compound. A documented example involves the conversion of N-(4-bromobutyl)phthalimide to 4-iodobutylamine hydriodide, demonstrating the feasibility of this route. scribd.com

Another effective strategy involves starting with 4-amino-1-butanol (B41920) . medchemexpress.comwikipedia.org In this case, the amino group is already in the correct position. The synthetic challenge then becomes the selective conversion of the primary hydroxyl group into an iodide. This can be achieved through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone, the Finkelstein reaction). organic-chemistry.org A Chinese patent details a two-step process starting from 4-aminobutan-1-ol where the alcohol is first converted to a sulfonate ester, which is then displaced by iodide. google.com This approach ensures excellent regiochemical control as the positions of the functional groups are predetermined by the starting material.

The table below summarizes key aspects of these regioselective synthetic strategies.

| Starting Material | Key Reagents | Method | Control of Regioselectivity |

| 1,4-Dihalobutane (e.g., 1-bromo-4-iodobutane) | 1. Potassium phthalimide2. Hydrazine (N₂H₄) | Gabriel Synthesis | Sequential Sₙ2 reactions, exploiting differential reactivity of halogens. |

| 4-Amino-1-butanol | 1. Mesyl chloride, triethylamine2. Sodium iodide | Conversion of alcohol to iodide | The positions of the amine and hydroxyl groups in the starting material dictate the final regiochemistry. |

| 4-Amino-1-butanol | Triphenylphosphine, Iodine | Appel Reaction | Direct conversion of the hydroxyl group to an iodide at a defined position. |

Potential for Stereochemical Outcomes

As this compound is achiral, its synthesis does not inherently involve the creation of stereocenters. However, it is pertinent to discuss the stereochemical implications of the synthetic methods used, should a chiral analogue or a substituted chiral butylamine (B146782) be the target.

The primary reactions involved in the discussed syntheses are nucleophilic substitutions (Sₙ2 reactions). The Gabriel synthesis, for example, proceeds via an Sₙ2 mechanism where the phthalimide anion attacks the alkyl halide. nrochemistry.com An Sₙ2 reaction is known to proceed with an inversion of stereochemistry at the carbon center being attacked. Therefore, if a chiral 1,4-dihalobutane with a stereocenter at the site of substitution were used, the Gabriel synthesis would result in the formation of the amine with an inverted configuration at that center.

Direct conversion of an alcohol to an iodide using the Appel reaction also generally proceeds with inversion of stereochemistry at the alcohol carbon.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo Butyl Amine

Nucleophilic Substitution Reactions at the C-I Bond

The carbon-iodine (C-I) bond in 4-iodo-butyl-amine is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions are a cornerstone of its utility, allowing for the introduction of a wide array of functional groups.

This compound readily undergoes SN2 reactions with a variety of nucleophiles. The outcome of these reactions is the displacement of the iodide ion and the formation of a new bond between the butyl chain and the nucleophile.

Nitrogen Nucleophiles: The reaction with ammonia (B1221849) is a classic example, though it can lead to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, due to the product amine being nucleophilic itself. libretexts.orgchemguide.co.uk To favor the formation of the primary diamine, a large excess of ammonia is typically used. quora.com Other nitrogen-based nucleophiles, such as primary and secondary amines, can also be used to synthesize more complex polyamines.

Oxygen Nucleophiles: Oxygen-based nucleophiles like hydroxide (B78521) or alkoxide ions react to form 4-amino-1-butanol (B41920) or its corresponding ethers. These reactions are typically carried out in polar protic solvents.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can effectively displace the iodide to form thioethers. For instance, reaction with sodium thiophenoxide would yield 4-(phenylthio)butan-1-amine.

Carbon Nucleophiles: Carbon-based nucleophiles, such as the cyanide ion, can be used to extend the carbon chain. The reaction with sodium cyanide would produce 5-aminopentanenitrile, a valuable intermediate for the synthesis of diamines and amino acids.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Product | Bond Formed |

|---|---|---|

| Ammonia (NH₃) | Butane-1,4-diamine (via further reaction) | C-N |

| Hydroxide (OH⁻) | 4-Aminobutanol | C-O |

| Thiolate (RS⁻) | 4-(Alkylthio)butan-1-amine | C-S |

| Cyanide (CN⁻) | 5-Aminopentanenitrile | C-C |

The presence of both a nucleophile (the amine group) and an electrophilic center (the carbon attached to iodine) within the same molecule allows for intramolecular nucleophilic substitution. This reaction pathway is particularly efficient for forming five-membered rings. When this compound is treated with a base, the primary amine is deprotonated, enhancing its nucleophilicity. The resulting amide anion then readily attacks the carbon atom bearing the iodine, leading to the formation of pyrrolidine (B122466), a stable five-membered heterocyclic ring system. nih.govorganic-chemistry.org This cyclization is a key step in the synthesis of many pyrrolidine-containing natural products and pharmaceuticals. nih.gov The synthesis of pyrrolidines from acyclic precursors like 1,4-dihalides and primary amines is a well-established method. researchgate.net

Cross-Coupling Reactions Involving the Alkyl Iodide Moiety

The C-I bond of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org While aryl and vinyl halides are more common substrates, methodologies have been developed to include alkyl halides in these transformations. nih.govresearchgate.net

C-C Bond Formations:

Suzuki-Miyaura Coupling: This reaction pairs the alkyl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comnih.govnih.gov This would allow for the attachment of various aryl, heteroaryl, or alkyl groups to the butyl chain.

Sonogashira Coupling: This involves the coupling of the alkyl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.govyoutube.com This reaction is highly valuable for synthesizing internal alkynes. nih.govresearchgate.net Efficient protocols for the Sonogashira coupling of unactivated alkyl iodides have been developed. organic-chemistry.org

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. youtube.comresearchgate.netlibretexts.org While less common for alkyl halides, variations of this reaction could potentially be used to introduce alkenyl groups.

C-N Bond Formations (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an alkyl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nl This allows for the synthesis of a wide range of substituted 1,4-diaminobutane (B46682) derivatives from this compound. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. nih.gov

C-O Bond Formations: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the coupling of alkyl halides with alcohols or phenols to form ethers.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | C-C | Pd catalyst + Base |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C | Pd catalyst + Cu(I) salt + Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst + Ligand + Base |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional group that acts as both a nucleophile and a base. Its reactivity is fundamental to a vast number of organic transformations. researchgate.netbeilstein-journals.org

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride yields N-(4-iodobutyl)acetamide.

Alkylation: As a nucleophile, the amine can react with other alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. For instance, reaction with methyl iodide would yield N-(4-iodobutyl)-N-methylamine and subsequently N-(4-iodobutyl)-N,N-dimethylamine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) produces sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com The reaction of this compound with an aldehyde or ketone is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. youtube.comyoutube.comnih.gov This reversible reaction is fundamental for creating C=N double bonds and is widely used in the synthesis of various heterocyclic compounds and as a dynamic covalent chemistry tool. nih.gov

Table 3: Reactions at the Primary Amine Functionality

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) | Amide |

| Alkylation | Alkyl halide (R'X) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO) | Imine (Schiff Base) |

Orthogonal Protection and Deprotection Strategies for the Amine Group

In the multistep synthesis of complex molecules containing the this compound moiety, the selective protection of the primary amine is crucial to prevent unwanted side reactions. vaia.com Orthogonal protection strategies are employed to ensure that the amine group can be masked and unmasked without affecting the carbon-iodine bond or other functional groups within the molecule. masterorganicchemistry.comorganic-chemistry.org This approach relies on the use of protecting groups that are removed under specific and mutually exclusive conditions (e.g., acidic, basic, hydrogenolysis), allowing for precise, stepwise chemical transformations. masterorganicchemistry.comorganic-chemistry.org

The choice of an amine protecting group for this compound depends on the planned subsequent reactions. For instance, if a reaction requires basic conditions, an acid-labile protecting group like tert-butyloxycarbonyl (Boc) would be suitable. Conversely, if strong acid is needed elsewhere in the synthesis, a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc) would be preferred. masterorganicchemistry.commasterorganicchemistry.com The carboxybenzyl (Cbz) group offers another orthogonal option, as it is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis, a reductive process. total-synthesis.com This method, however, must be used with caution as catalytic hydrogenation can also reduce the carbon-iodine bond.

The following table summarizes common orthogonal protecting groups applicable to the amine function of this compound, detailing their installation and selective removal conditions. masterorganicchemistry.commasterorganicchemistry.comtotal-synthesis.comsigmaaldrich.comwikipedia.org

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Stable To |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk | Base, Hydrogenolysis, Pd(0) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.comwikipedia.org | Acid, Hydrogenolysis |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H2, Pd/C) total-synthesis.com | Acid, Base (most conditions) |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh3)4) and scavenger | Acid, Base, Hydrogenolysis |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine (N2H4) in DMF sigmaaldrich.com | Acid, Base (Piperidine), Pd(0) |

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond in N-protected this compound is susceptible to various reductive transformations to yield the corresponding N-protected butylamine (B146782). The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid cleavage of the amine protecting group.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. libretexts.org For alkyl halides, this heterogeneous process involves reacting the substrate with hydrogen gas (H₂) over the surface of a solid metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). pressbooks.pubeduncle.com The reaction occurs on the catalyst surface where the H-H bond is cleaved, and hydrogen atoms are transferred to the substrate, displacing the iodide. libretexts.orgpressbooks.pub

Radical-mediated reductions offer another effective route. The use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a classic method for the dehalogenation of alkyl iodides. libretexts.org The reaction proceeds via a free-radical chain mechanism where a tributyltin radical abstracts the iodine atom to form a butyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the alkane product and propagate the chain. pearson.comvaia.com Due to the toxicity of organotin compounds, alternative, less toxic radical H-donors are often preferred. organic-chemistry.org

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are powerful enough to reduce alkyl halides to the corresponding alkanes. harvard.edu However, the high reactivity of LiAlH₄ limits its use in the presence of sensitive functional groups, including many common amine protecting groups like esters and amides. Other methods include reduction with zinc dust in the presence of an acid like HCl. eduncle.com

| Reduction Method | Reagents & Conditions | Mechanism Type | Key Features & Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2, Solvent (e.g., EtOH, EtOAc) | Heterogeneous Catalysis | Clean reaction with H2 gas as the only reagent. May also cleave Cbz and other benzyl-type protecting groups. total-synthesis.com |

| Radical Deiodination | Tributyltin hydride (Bu3SnH), AIBN (cat.), Heat or UV light | Free-Radical Chain | Mild and highly effective for C-I bonds. libretexts.org The toxicity and removal of tin byproducts are significant drawbacks. organic-chemistry.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH4), Solvent (e.g., THF, Et2O) | Nucleophilic Substitution (SN2) | Very powerful and fast. harvard.edu Lacks chemoselectivity and will reduce many other functional groups, including esters and amides. harvard.edu |

| Dissolving Metal Reduction | Zn, HCl or CH3COOH | Electron Transfer | Classical and cost-effective method. Requires acidic conditions which may cleave acid-labile protecting groups like Boc. eduncle.com |

Mechanistic Studies of this compound Transformations

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carbon bearing an iodide leaving group, makes it highly prone to intramolecular transformations. The most prominent and well-studied reaction is its intramolecular cyclization to form pyrrolidine, a saturated five-membered nitrogen heterocycle. researchgate.netwikipedia.org

This transformation proceeds through an intramolecular nucleophilic substitution (Sₙ2) mechanism. youtube.comyoutube.com The lone pair of electrons on the nitrogen atom of the amine group acts as the nucleophile. It attacks the electrophilic carbon atom (C4) that is bonded to the iodine atom. This attack occurs from the backside relative to the carbon-iodine bond, leading to the simultaneous displacement of the iodide ion, which is an excellent leaving group. youtube.com The reaction proceeds through a single, concerted transition state in which the N-C bond is forming at the same time the C-I bond is breaking. This process results in the formation of a stable, five-membered pyrrolidine ring. The formation of five- and six-membered rings through such intramolecular reactions is generally kinetically and thermodynamically favored over intermolecular reactions, especially at low concentrations.

Under strongly basic conditions, an E2 elimination mechanism can compete with substitution, leading to the formation of but-3-en-1-amine. However, for primary alkyl iodides like this compound, the Sₙ2 pathway is typically dominant, and cyclization is the major reaction pathway observed.

The rate of the intramolecular cyclization of ω-haloalkylamines, including this compound, is governed by several factors inherent to the Sₙ2 mechanism. Kinetic studies on related systems have elucidated the influence of the leaving group, the length of the alkyl chain (which determines the size of the ring being formed), and the solvent.

A critical factor influencing the reaction rate is the nature of the halogen leaving group. The rate of displacement follows the order I > Br > Cl, which corresponds to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the weakest among the halogens, and the iodide ion is the best leaving group, making the cyclization of this compound significantly faster than its chloro or bromo analogs.

The following table presents representative data on the relative rates of cyclization for 5-halopentylamines, a system that also forms a five-membered ring and demonstrates the profound effect of the leaving group on the reaction kinetics.

| Leaving Group (X) | Relative Rate (krel) |

|---|---|

| Iodo (I) | 3.5 |

| Bromo (Br) | 1.0 |

| Chloro (Cl) | 0.002 |

Data is representative of the leaving group effect for the formation of a five-membered amine ring via intramolecular Sₙ2 reaction.

The high rate of cyclization for this compound highlights its utility as a precursor for the synthesis of the pyrrolidine ring, a common structural motif in natural products and pharmaceuticals. researchgate.netmdpi.com

Derivatives, Analogues, and Functionalized Systems Based on the 4 Iodo Butyl Amine Scaffold

Design and Synthesis of Labeled Derivatives for Research Applications

Labeled compounds are indispensable tools in biomedical research for tracing, imaging, and quantifying biological processes. The 4-Iodo-butyl-amine framework can be readily modified to incorporate isotopic labels, such as radionuclides or stable isotopes, for use as research probes.

The introduction of a radioactive iodine isotope, such as Iodine-125 ([¹²⁵I]) or Iodine-131 ([¹³¹I]), into the this compound structure yields radiolabeled analogues that are valuable as tracers in radioassays and preclinical imaging studies. nih.govmdpi.com The synthesis of these radiolabeled compounds requires specialized methods to handle the radioactive isotopes safely and efficiently. moravek.commoravek.com

One common strategy for radioiodination is the Finkelstein reaction, which involves a halogen exchange. acs.org In this approach, a precursor molecule, such as 4-bromo-butyl-amine or a tosylated analogue, is treated with a source of radioactive iodide, like Sodium [¹²⁵I]iodide (Na[¹²⁵I]). This nucleophilic substitution reaction replaces the non-radioactive leaving group with the radioactive iodine isotope. While direct isotopic exchange on this compound is possible, it often results in products with low specific activity. acs.org Therefore, the precursor approach is generally preferred to achieve the high specific activity required for sensitive detection in biological assays. uochb.cz

Another approach involves synthesizing a more complex molecule where the radioiodine is introduced at a late stage. For example, the amine group of this compound could be acylated with a precursor molecule, such as N-succinimidyl-3-(trimethylstannyl)benzoate, followed by oxidative radioiododestannylation to introduce the radioisotope onto the aromatic ring. This method is widely used for preparing radioiodinated ligands for receptor binding studies.

Table 1: Synthetic Strategies for Radiolabeled this compound Analogues

| Strategy | Precursor | Reagent | Product | Application |

| Halogen Exchange (Finkelstein) | 4-Bromo-butyl-amine or 4-Tosyloxyl-butyl-amine | Na[¹²⁵I] or Na[¹³¹I] | [¹²⁵I] or [¹³¹I]-4-Iodo-butyl-amine | Radiotracer, in vitro assays |

| Late-stage Radioiodination | N-protected 4-amino-butanol | Radioiodinated coupling agent | N-protected, radioiodinated 4-amino-butyl derivative | Precursor for complex radioprobes |

| Radioiododestannylation | Amine coupled to a trialkylstannylaryl precursor | Na[¹²⁵I] and an oxidizing agent (e.g., Chloramine-T) | Radioiodinated aryl conjugate of the amine | Receptor binding probes, SPECT imaging agents |

Fluorine-19 (¹⁹F) has emerged as a powerful nucleus for Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) applications. nih.gov Its 100% natural abundance, high sensitivity, and the negligible presence of endogenous fluorine in biological systems provide a clear background for detection. nih.gov Fluorinated analogues of this compound can be designed as building blocks for ¹⁹F NMR/MRI probes.

The design of such probes often involves attaching a fluorinated tag to a molecule of interest. A fluorinated analogue of this compound, for instance, 4-Fluoro-butyl-amine, can serve this purpose. This compound can be synthesized from a suitable precursor, such as N-Boc-4-amino-1-butanol, through deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST). nih.gov

Once synthesized, the 4-Fluoro-butyl-amine can be incorporated into larger molecules. Its amine group provides a point of attachment for conjugation to biomolecules or other chemical entities via amide bond formation or other coupling reactions. The resulting fluorinated molecule can then be used as a probe in ¹⁹F NMR studies to investigate molecular interactions, conformational changes, or for in vivo imaging with ¹⁹F MRI. researchgate.netrsc.org For example, coupling 4-Fluoro-butyl-amine to a known drug molecule allows researchers to monitor the drug's binding to its protein target by observing changes in the ¹⁹F NMR signal. cfplus.czcfplus.cz

Table 2: Design of Fluorinated Analogues for ¹⁹F NMR/MRI

| Analogue | Synthetic Approach | Key Features | Research Application |

| 4-Fluoro-butyl-amine | Deoxyfluorination of N-protected 4-amino-1-butanol (B41920) | Contains a primary amine for conjugation and a ¹⁹F label. | Building block for ¹⁹F NMR probes. |

| N-Acyl-4-fluoro-butyl-amine Derivatives | Acylation of 4-Fluoro-butyl-amine with a molecule of interest. | Covalently links a ¹⁹F tag to a target molecule. | Studying drug-target interactions, protein conformational changes. kaist.ac.kr |

| Clickable Fluorinated Probes | Reaction of a fluorinated azide (B81097) with an alkyne-modified butylamine (B146782) derivative. | Modular and efficient "click chemistry" approach. | High-throughput screening, labeling of complex biomolecules. cfplus.cz |

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

The dual functionality of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov

The most direct application of this compound in heterocyclic synthesis is its intramolecular cyclization to form pyrrolidine (B122466), a saturated five-membered nitrogen-containing ring. mdpi.com This reaction proceeds via an intramolecular nucleophilic substitution, where the lone pair of electrons on the primary amine attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion and forming the cyclic structure. mdpi.com

The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity. This transformation provides a straightforward route to the pyrrolidine scaffold, which is a common motif in medicinal chemistry. The resulting pyrrolidine can be further functionalized or used as an intermediate in more complex syntheses. researchgate.net By first modifying the amine group (e.g., through acylation or alkylation) before cyclization, a variety of N-substituted pyrrolidines can be accessed. nih.gov

Beyond the synthesis of simple monocyclic heterocycles, this compound can serve as a starting point for the construction of more complex fused-ring systems. researchgate.net This is typically achieved in a multi-step process where the pyrrolidine ring is first formed and then serves as the foundation for subsequent ring annulations.

For example, a pyrrolidine derivative synthesized from this compound can be functionalized with a side chain containing reactive groups. These groups can then participate in a second intramolecular cyclization reaction to form a new ring fused to the initial pyrrolidine ring. mdpi.com Methods such as the Pictet-Spengler reaction, Bischler-Napieralski cyclization, or ring-closing metathesis are common strategies for constructing such fused systems. researchgate.net This approach allows for the creation of diverse and complex molecular architectures, such as indolizidines or pyrroloquinolines, which are present in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net

Conjugates and Bioconjugates for Chemical Biology Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. nih.gov this compound is an excellent candidate for use as a bifunctional linker in the creation of such conjugates due to its distinct reactive ends. princeton.edu

The primary amine group can be readily coupled to various molecules, including proteins, peptides, nucleic acids, or small-molecule drugs. irbm.com Common conjugation chemistries targeting amines include the formation of stable amide bonds by reaction with activated esters (e.g., N-hydroxysuccinimide esters) or the formation of secondary amines via reductive amination with aldehydes or ketones. researchgate.net

Simultaneously, the iodo group provides a reactive site for another selective chemical transformation. As a soft electrophile, the alkyl iodide can react with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a stable thioether linkage. nih.gov This orthogonal reactivity allows for a stepwise conjugation strategy. For instance, a fluorescent dye bearing an activated ester could first be attached to the amine group of this compound. The resulting iodinated fluorescent probe could then be used to selectively label a cysteine-containing protein for visualization in biological systems. This dual functionality makes this compound a versatile tool for linking different molecular entities to probe and manipulate biological systems.

Modifications of Peptides and Proteins with 4-Iodobutyl-Containing Reagents

Reagents incorporating a 4-iodobutyl moiety are primarily utilized as alkylating agents for the modification of peptides and proteins. The underlying principle of this modification is the high reactivity of the iodine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the formation of stable, covalent bonds with specific amino acid residues within a protein's structure.

The primary targets for alkylation by iodo-containing reagents are nucleophilic amino acid side chains. Among these, the thiol group of cysteine is the most readily and specifically modified under controlled reaction conditions. nih.gov The deprotonated form of the cysteine thiol, the thiolate anion, acts as a potent nucleophile that attacks the electrophilic carbon atom attached to the iodine, resulting in the formation of a stable thioether linkage.

While specific research detailing the use of reagents derived directly from this compound is not extensively documented in publicly available literature, the reactivity of the iodoalkyl group is well-established through studies of analogous compounds, most notably iodoacetamide. nih.govnih.gov Based on these principles, a hypothetical 4-iodobutyl-containing reagent (e.g., N-acyl 4-iodobutyl-amine) would be expected to exhibit similar reactivity towards cysteine residues.

Table 1: Potential Amino Acid Targets for 4-Iodobutyl-Containing Reagents and Resulting Covalent Bonds

| Amino Acid Residue | Reactive Group | Resulting Covalent Bond |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Lysine (B10760008) | Epsilon-amino (-NH₂) | Secondary Amine |

| Histidine | Imidazole (B134444) ring | Alkylated Imidazole |

| Methionine | Thioether (-S-CH₃) | Sulfonium ion |

| Aspartate | Carboxylate (-COOH) | Ester |

| Glutamate | Carboxylate (-COOH) | Ester |

It is important to note that while cysteine is the primary target for iodo-containing reagents, side reactions with other nucleophilic residues can occur, particularly at higher pH values and with prolonged reaction times. nih.gov These include the amino groups of lysine side chains and the N-terminus, the imidazole ring of histidine, and the thioether of methionine. nih.gov Such non-specific modifications can be minimized by careful control of reaction conditions, including pH, temperature, and stoichiometry of the reagent.

Linker Chemistry for Probe Development

The amino group of this compound can be readily modified to introduce a variety of functionalities. For instance, it can be acylated to attach a reporter molecule such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive group for further conjugation. The butyl chain provides a flexible spacer, separating the reporter or effector group from the point of attachment to a target molecule.

Once the amino group is functionalized, the iodo group at the other end of the molecule serves as a reactive handle for covalent attachment to a target biomolecule, typically a protein. As discussed in the previous section, this attachment would most likely occur via alkylation of a nucleophilic amino acid residue, such as cysteine.

A notable example of a bifunctional linker with a butylamine core is N-[4-(aminooxy)butyl]maleimide. researchgate.net While this linker utilizes a maleimide (B117702) group for reaction with thiols and an aminooxy group for reaction with aldehydes or ketones, its synthesis from a butylamine derivative highlights the utility of this chemical scaffold in creating heterobifunctional reagents for bioconjugation and probe development. researchgate.net

Table 2: Potential Components of a Chemical Probe Synthesized Using a this compound-derived Linker

| Probe Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Binds to a specific biological target | Small molecule inhibitor, peptide ligand |

| Linker (derived from this compound) | Connects the recognition element to the reporter/effector | Functionalized 4-iodobutyl-amine |

| Reporter Group | Enables detection and visualization | Fluorophore (e.g., Fluorescein, Rhodamine) |

| Affinity Tag | Facilitates purification and isolation | Biotin |

Spectroscopic Characterization and Structural Elucidation of 4 Iodo Butyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise information about the atomic arrangement within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments. In 4-iodo-butyl-amine, the protons on the carbon adjacent to the iodine atom (α-protons) are expected to be the most deshielded and thus appear at the lowest field (highest chemical shift) in the aliphatic region due to the electronegativity and diamagnetic anisotropy of the iodine atom. Protons adjacent to the amine group (δ-protons) will also be deshielded. The protons on the central methylene (B1212753) groups (β and γ) will have characteristic chemical shifts influenced by these two functional groups.

The chemical shift for protons on a carbon adjacent to an iodine atom typically falls in the range of 2-4 ppm. orgchemboulder.com Similarly, protons on a carbon adjacent to an amine group appear in the 2.2-2.9 ppm range. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., triplet, multiplet) reveal the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂-I | α | ~3.2 | Triplet |

| -CH₂- | β | ~1.9 | Multiplet |

| -CH₂- | γ | ~1.6 | Multiplet |

| -CH₂-NH₂ | δ | ~2.7 | Triplet |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. pressbooks.pub Each unique carbon atom in this compound will produce a distinct signal. ksu.edu.sa The carbon atom bonded to the highly electronegative iodine atom (C-I) will be significantly deshielded and appear at a very low field, typically around 0-40 ppm. Conversely, the carbon attached to the nitrogen atom (C-N) will also be deshielded, with a chemical shift generally in the range of 30-50 ppm. The chemical shifts of the other carbon atoms in the butyl chain will be influenced by their proximity to these functional groups.

The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the clear resolution of each carbon signal. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-I | 1 | ~7 |

| C-2 | 2 | ~34 |

| C-3 | 3 | ~30 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent.

Advanced NMR Techniques

For more complex derivatives of this compound, advanced NMR techniques are employed. For instance, in platinum complexes incorporating this compound as a ligand, ¹⁹⁵Pt NMR spectroscopy would be invaluable for directly observing the platinum center and understanding the coordination environment.

In cases where this compound is fluorinated, ¹⁹F NMR spectroscopy becomes a powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about the location and nature of the fluorine substituents within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present. libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. masterorganicchemistry.com In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine and alkyl iodide functionalities.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1590-1650 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. vscht.cz The C-I stretching vibration, which is a key indicator of the iodo group, is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1590-1650 | Medium to Strong |

| Alkyl | C-H Stretch | 2850-2960 | Strong |

| Alkyl Amine | C-N Stretch | 1020-1250 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly adept at detecting vibrations of non-polar bonds. teledynevisionsolutions.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C-I bond, being relatively non-polar, often gives a strong signal in the Raman spectrum, making this technique especially useful for its confirmation. The symmetric C-C bond vibrations within the butyl chain would also be more prominent in the Raman spectrum. This technique is a powerful tool for characterizing biological systems and can be used to diagnose diseases in cells and tissues. mdpi.comnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Platinum complexes |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, both standard and high-resolution mass spectrometry (HRMS) provide critical data for its identification.

When analyzed by electron ionization (EI) mass spectrometry, the this compound molecule (C₄H₁₀IN) undergoes ionization to form a molecular ion (M⁺˙). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio. whitman.eduyoutube.com The nominal molecular weight of this compound is 199 g/mol , and its mass spectrum would be expected to show a molecular ion peak at m/z 199. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring the m/z ratio to several decimal places. bioanalysis-zone.comchromatographyonline.com This high mass accuracy allows for the determination of the exact mass and, consequently, the precise elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.combrentford.hounslow.sch.uk For this compound, HRMS would confirm the molecular formula C₄H₁₀IN by matching the experimentally measured mass to the calculated exact mass of 198.98580 Da. nih.govhilarispublisher.com

The fragmentation pattern in the mass spectrum provides further structural information. For aliphatic amines, fragmentation is predictable and follows established pathways. whitman.edulibretexts.org Key fragmentation processes for this compound include:

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For a primary amine like this compound, this cleavage results in the formation of a stable iminium cation, [CH₂NH₂]⁺, which produces a characteristic peak at m/z 30. youtube.comlibretexts.org

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment ion at m/z 72 ([M-I]⁺ or [C₄H₁₀N]⁺).

Alkyl Chain Fragmentation: The butyl chain can undergo cleavage at various points, leading to a series of hydrocarbon fragments, typically seen as clusters of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edumsu.edu

A summary of expected mass spectral data is presented below.

| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 199 | [C₄H₁₀IN]⁺˙ | C₄H₁₀IN | Molecular Ion (M⁺˙) |

| 170 | [C₃H₇IN]⁺˙ | C₃H₇IN | Loss of CH₃ radical |

| 72 | [C₄H₁₀N]⁺ | C₄H₁₀N | Loss of Iodine radical (I˙) |

| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl cation |

| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation |

| 30 | [CH₄N]⁺ | CH₂NH₂ | Alpha-cleavage |

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to further elucidate the structure of a compound by analyzing the fragmentation of a specific, isolated ion. wikipedia.orglabmanager.com The process involves multiple stages of mass analysis within a single instrument, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer. nationalmaglab.org

For the analysis of this compound, the molecular ion ([C₄H₁₀IN]⁺˙ at m/z 199) would first be selected as the "precursor ion" in the initial mass analyzer (MS1). nationalmaglab.org This isolated precursor ion is then directed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen, a process known as collision-induced dissociation (CID). agnopharma.com The resulting "product ions" are then analyzed in a second mass analyzer (MS2) to generate a product ion spectrum. eag.com

This MS/MS spectrum is unique to the precursor ion's structure and provides definitive evidence of its identity and connectivity. For this compound, the fragmentation of the m/z 199 precursor would be expected to yield specific product ions that confirm the presence of both the iodo- and the butylamine (B146782) moieties.

Expected fragmentation pathways in an MS/MS experiment would include:

Precursor Ion → Product Ion 1: m/z 199 → m/z 72. This corresponds to the neutral loss of 127 Da, confirming the loss of an iodine atom (I˙). This is a highly characteristic transition for an iodo-substituted compound.

Precursor Ion → Product Ion 2: m/z 199 → m/z 30. This transition confirms the presence of the primary amine functionality via the characteristic alpha-cleavage, even if it arises from rearrangement after the initial fragmentation.

By monitoring these specific precursor-to-product ion transitions, a highly selective and sensitive analytical method called Selected Reaction Monitoring (SRM) can be developed for quantifying the compound in complex mixtures. wikipedia.org

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Structural Implication |

|---|---|---|---|

| 199 | 72 | 127 | Loss of Iodine atom |

| 199 | 170 | 29 | Loss of an ethyl radical |

| 72 | 44 | 28 | Loss of ethylene (B1197577) from the [C₄H₁₀N]⁺ ion |

| 72 | 30 | 42 | Loss of propene from the [C₄H₁₀N]⁺ ion |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

For a small molecule like this compound, which is a liquid at room temperature, the analysis would typically be performed on a crystalline salt derivative (e.g., 4-iodobutylammonium chloride or bromide) to facilitate the growth of high-quality single crystals suitable for diffraction. researchgate.netnih.gov

The analysis involves directing a beam of X-rays onto the single crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are recorded and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. mdpi.com

While a specific crystal structure for this compound is not publicly available, a hypothetical study would yield data such as that presented in the table below, based on similar small organic salt structures. researchgate.netgoogle.comgoogle.com The data would confirm the butyl chain's connectivity, the positions of the iodine atom and the ammonium (B1175870) group, and detail the intermolecular interactions (like hydrogen bonding between the ammonium group and the counter-ion) that stabilize the crystal packing. rsc.org

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° |

| Z | The number of formula units per unit cell. | 4 |

| Bond Length (C-I) | The distance between the carbon and iodine atoms. | ~2.15 Å |

| Bond Length (C-N) | The distance between the carbon and nitrogen atoms. | ~1.48 Å |

| Bond Angle (C-C-C) | The angle formed by three adjacent carbon atoms in the butyl chain. | ~112° |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. azooptics.com The resulting spectrum plots absorbance versus wavelength and can be used to identify the presence of specific functional groups known as chromophores. msu.edu

The structure of this compound contains two potential chromophores: the amine group (-NH₂) and the iodoalkane group (C-I).

Amine Group: Simple, non-conjugated aliphatic amines exhibit a weak n→σ* (non-bonding to sigma antibonding) electronic transition. This absorption typically occurs at wavelengths below 200 nm and is often inaccessible by standard UV-Vis spectrophotometers due to absorption by the solvent (e.g., ethanol (B145695), methanol) and air (oxygen). msu.edulibretexts.org

Iodoalkane Group: The carbon-iodine bond is the most significant chromophore in this molecule for UV-Vis analysis. Alkyl iodides undergo an n→σ* transition involving the non-bonding electrons of the iodine atom. Due to the lower electronegativity and greater polarizability of iodine compared to other halogens, this transition requires less energy and thus occurs at a longer wavelength. Alkyl iodides typically show a characteristic absorption maximum (λmax) in the region of 250-260 nm. mdpi.com This absorption is generally of low to moderate intensity.

Therefore, the UV-Vis spectrum of this compound, recorded in a suitable solvent like hexane (B92381) or ethanol, is expected to be characterized by a single prominent absorption band with its maximum (λmax) around 260 nm. azooptics.comresearchgate.net

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| C-I (Iodoalkane) | n → σ | ~260 | Hexane or Ethanol |

| -NH₂ (Amine) | n → σ | < 200 | (Not typically observed) |

Theoretical and Computational Investigations of 4 Iodo Butyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Iodo-butyl-amine. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of the electrons within the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can elucidate its electronic structure, geometric stability, and inherent reactivity.

Electronic Structure and Stability: DFT is used to optimize the molecular geometry, finding the lowest energy arrangement of atoms. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, calculations would focus on the C-I, C-N, and C-C bond lengths, providing a foundational understanding of its structure.

Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Prediction: DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair of electrons, indicating a site for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amine group and the carbon atom bonded to the iodine, highlighting sites susceptible to nucleophilic attack.

The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.15 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length (average) | ~1.53 Å |

| C-C-C Bond Angle | ~112° |

| C-C-I Bond Angle | ~110° |

| HOMO-LUMO Gap | ~5.5 - 6.0 eV |

While DFT is a powerful tool, higher-level ab initio methods are often required for more accurate energy calculations, especially for benchmarking and studying reaction mechanisms. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation.

For a molecule like this compound, a method such as Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) offers a "gold standard" level of accuracy for single-point energy calculations. While too computationally expensive for full geometry optimization of this molecule, it is invaluable for refining the energies of structures obtained from DFT calculations. This is particularly important for obtaining accurate reaction barrier heights and thermochemical data. For instance, in studies of the oxidation of related molecules like n-butylamine, the DLPNO-CCSD(T) method has been used to provide high-accuracy energy data, ensuring the reliability of the computed reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with surrounding molecules, such as solvents.

For this compound, MD simulations would be essential to understand its conformational flexibility. The butyl chain can adopt various conformations due to rotation around the C-C single bonds. MD simulations can map the potential energy surface associated with these rotations and determine the most stable conformers in a given environment (e.g., in an aqueous solution).

Furthermore, MD simulations can characterize the intermolecular interactions between this compound and solvent molecules. Key interactions would include:

Hydrogen Bonding: The amine group (-NH₂) can act as both a hydrogen bond donor (via its H atoms) and acceptor (via the N lone pair). Simulations can quantify the number and lifetime of hydrogen bonds formed with water molecules.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with Lewis bases.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) would be suitable for modeling this compound.

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways that are often inaccessible to direct experimental observation.

By combining DFT and high-level ab initio methods, the entire pathway of a chemical reaction involving this compound can be mapped. A common reaction for this molecule is intramolecular cyclization, where the amine group acts as a nucleophile, attacking the carbon atom bonded to the iodine (an electrophilic center) to form a pyrrolidine (B122466) ring and release an iodide ion.

The computational process for mapping this reaction would involve:

Locating Stationary Points: The geometries of the reactant (this compound), the product (pyrrolidinium cation), and, crucially, the transition state (TS) connecting them are optimized.

Transition State Verification: A true transition state is a saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. This traces the path of steepest descent on the potential energy surface, confirming that the located TS indeed connects the intended reactant and product.

Quantum chemical calculations can predict various spectroscopic properties, which can be directly compared with experimental data to validate the computational model or aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR): Frequency calculations performed using DFT not only verify stationary points but also yield the vibrational frequencies and intensities of the molecule's normal modes. This produces a theoretical infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

The table below shows hypothetical predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Description |

|---|---|---|

| N-H Symmetric/Asymmetric Stretch | ~3350 - 3450 | Stretching of the amine N-H bonds. |

| C-H Stretch | ~2850 - 2960 | Stretching of the C-H bonds in the butyl chain. |

| N-H Scissoring | ~1600 - 1650 | Bending motion of the -NH₂ group. |

| C-N Stretch | ~1050 - 1150 | Stretching of the carbon-nitrogen bond. |

| C-I Stretch | ~500 - 600 | Stretching of the carbon-iodine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also be used to predict NMR chemical shifts (¹³C and ¹H) and coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Utility as a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4-Iodo-butyl-amine serves as a practical four-carbon primary amine synthon, where the iodo-group provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, while the amino group can be either protected for later functionalization or used directly in coupling reactions.

The structure of 4-iodobutyl-amine is readily integrated into precursors for biologically active compounds. In pharmaceutical-related synthesis, a key application involves its use in a modified and protected form to introduce lysine (B10760008) side chains for the creation of amino acid analogs. Research has demonstrated the use of N-p-methoxybenzyl-N-(2'-trimethylsilylethanesulfonyl)-4-iodobutylamine as a specialized electrophile. acs.orgresearchgate.net This reagent enables the convergent installation of a protected lysine side chain through the alkylation of a chiral vinylglycine-derived dienolate. acs.orgnih.gov This strategic step is fundamental in the enantioselective synthesis of complex amino acids like L-α-(2′Z-fluoro)vinyllysine, which are designed to interact with specific biological targets. researchgate.netnih.gov

In the agrochemical sector, fluorinated derivatives of 4-iodobutyl-amine are precursors to specialized surfactants. The synthesis of 3,3,4,4-tetrafluoro-4-iodobutylamine has been reported, starting from 1,1,2,2-tetrafluoro-1,4-diiodobutane (B8785994). researchgate.net This fluorinated intermediate is a bifunctional reagent that can be used in the production of novel fluorinated surfactants, which can act as effective agrochemical synergists. researchgate.net

The synthesis of natural products and their analogs often requires building blocks that allow for the controlled, stepwise construction of complex molecular frameworks. The aforementioned synthesis of L- and D-α-(2'Z-fluoro)vinyllysine serves as a prime example of 4-iodobutyl-amine's role in this context. acs.orgnih.gov By employing N-p-methoxybenzyl-N-(2'-trimethylsilylethanesulfonyl)-4-iodobutylamine , chemists can stereoselectively introduce the functionalized four-carbon chain that corresponds to the side chain of the natural amino acid lysine. nih.gov This methodology provides a pathway to non-natural amino acid analogs that are crucial for studying protein structure and function, and for developing new therapeutic agents. acs.orgresearchgate.net

Development of Chemical Probes for Biochemical and Biophysical Studies (excluding clinical)

Chemical probes are essential tools for dissecting biological pathways and understanding the function of macromolecules like enzymes and receptors in a non-clinical research setting. The unique properties of 4-iodobutyl-amine allow it to be fashioned into such probes.

The utility of 4-iodobutyl-amine as a foundational element for reagents in proteomics and biomolecule modification is demonstrated by its role in creating mechanism-based enzyme inhibitors. As previously noted, an elaborated form of 4-iodobutyl-amine is a key component in the synthesis of L-α-(2′Z-fluoro)vinyllysine . researchgate.netnih.gov This molecule was specifically designed as a chemical probe to investigate the enzymatic mechanism of lysine decarboxylase. nih.gov

In these studies, L-α-(2′Z-fluoro)vinyllysine acts as a mechanism-based inactivator, or "suicide substrate," that covalently modifies the enzyme's active site. acs.org The absolute stereochemistry of the probe dictates its interaction with the enzyme; the L-antipode causes time-dependent inactivation, while the D-antipode is turned over as a normal substrate. researchgate.netnih.gov The progress of this targeted modification and its effect on the enzyme can be monitored using biophysical techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy and time-dependent enzyme kinetics. nih.govacs.org This application highlights how a synthon derived from 4-iodobutyl-amine can be instrumental in creating sophisticated tools for detailed biochemical and biophysical investigations of enzyme function. acs.org

Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 4-iodobutylamine, which possesses a primary amine group and a terminal iodine atom, both gas and liquid chromatography offer viable pathways for analysis, each with distinct advantages and considerations.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of primary amines like 4-iodobutylamine by GC can be challenging. h-brs.de The polar and basic nature of the amine group can lead to poor peak shapes (tailing) and interactions with the stationary phase, compromising resolution and quantification. h-brs.depsu.edu To overcome these issues, derivatization is a common strategy. This involves chemically modifying the amine group to create a less polar and more volatile derivative with improved chromatographic properties. researchgate.net

Several derivatization reagents are suitable for primary amines:

Acylating Agents: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form stable, volatile amides, which are well-suited for GC analysis. h-brs.de

Aldehydes: Pentafluorobenzaldehyde (PFB), for instance, reacts with primary alkylamines to form corresponding pentafluorobenzylimines, which can be sensitively detected by an electron capture detector (GC-ECD). acs.orgacs.org

Carbon Disulphide: This reagent reacts with primary alkylamines to form dithiocarbamates, which, upon injection into the heated GC port, convert to isothiocyanates. psu.edu These derivatives exhibit excellent chromatographic behavior and provide strong molecular ions in mass spectrometry, aiding in identification and quantification. psu.edu

The choice of detector is critical. A flame ionization detector (FID) offers general-purpose carbon analysis, while a nitrogen-phosphorus detector (NPD) provides enhanced selectivity for nitrogen-containing compounds. researchgate.net For definitive identification and structural confirmation, coupling GC with mass spectrometry (GC-MS) is the gold standard. psu.eduamerican.edu GC-MS provides both retention time data and a mass spectrum for the analyte, allowing for unambiguous identification. american.edu For halogenated compounds, electron capture negative ionization (ECNI) can offer high sensitivity, while tandem mass spectrometry (MS/MS) provides the greatest selectivity and lowest detection limits. nih.govnih.gov

| Derivatization Reagent | Derivative Formed | Key Advantages | Recommended Detector | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetylated amide | Forms stable and volatile derivatives. | FID, GC-MS (EI, PCI) | h-brs.de |

| Pentafluorobenzaldehyde (PFB) | Pentafluorobenzylimine | High sensitivity and selectivity, suitable for trace analysis. | ECD, GC-MS | acs.orgacs.org |

| Carbon Disulphide | Isothiocyanate (formed in-situ) | Improves peak shape, provides strong molecular ions in MS. | TSD, GC-MS (EI) | psu.edu |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is highly versatile and often preferred for polar, non-volatile, or thermally labile compounds, mitigating the need for derivatization in some cases. cdc.gov For a basic compound like 4-iodobutylamine, reversed-phase HPLC (RP-HPLC) is a common approach.

To achieve good peak shape and retention on a standard C18 column, mobile phase modifiers are typically required. Adding a small amount of an acid like trifluoroacetic acid (TFA) can protonate the amine group, reducing tailing and improving chromatographic performance. nih.gov Ion-pairing chromatography, where an agent like an alkyl sulfonate is added to the mobile phase, can also be used to enhance the retention of ionic analytes on a reversed-phase column. tcichemicals.com

When higher sensitivity and selectivity are needed, derivatization can be employed for HPLC as well, particularly for UV-visible or fluorescence detection. Reagents that react with primary amines to produce chromophoric or fluorophoric derivatives include:

Dansyl chloride

Orthophthalaldehyde (OPA)

Fluorescamine acs.org

The pinnacle of HPLC-based analysis is its coupling with mass spectrometry (LC-MS). LC-MS combines the separation power of HPLC with the sensitive and specific detection of MS, making it an exceptionally powerful tool for both quantification and identification. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. nih.gov LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, which is invaluable for quantifying the analyte in complex matrices and for impurity profiling. nih.govtandfonline.comresearchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase Considerations | Detection Method | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18, Biphenyl | Acetonitrile/Water with acid modifier (e.g., TFA) or ion-pairing agent. | UV, Fluorescence (with derivatization) | nih.govnih.gov |

| LC-MS/MS | C18, Biphenyl | Acetonitrile/Water or Methanol/Water with formic acid or ammonium (B1175870) formate. | ESI-MS/MS (Positive Ion Mode) | nih.govtandfonline.comresearchgate.net |

Purity Assessment and Impurity Profiling in Research Samples

The purity of a research chemical is a critical parameter that underpins the reliability of experimental data. acs.orgnih.gov Purity assessment is not merely the quantification of the main component but involves a comprehensive process of detecting, identifying, and quantifying all extraneous substances present in the sample. simsonpharma.comajprd.com This process is known as impurity profiling. chromicent.deresearchgate.net For research-grade materials, a purity of ≥95% is often required. atomscientific.comacs.org

Impurities in a sample of 4-iodobutylamine can originate from several sources:

Starting Materials: Unreacted starting materials from the synthesis, such as 1,4-dibromobutane, 1-bromo-4-iodobutane (B1596223), or phthalimide (B116566) potassium salt.

Intermediates: Incomplete conversion of synthetic intermediates.

By-products: Products from side reactions, such as the formation of di-substituted amines or elimination products.

Degradation Products: Compounds formed by the decomposition of 4-iodobutylamine during synthesis, purification, or storage (e.g., through light or heat exposure). nih.govsimsonpharma.com

The analytical methods described previously are the primary tools for impurity profiling. A high-resolution chromatographic technique, such as HPLC or GC, is used to separate the main compound from all detectable impurities. nih.gov The "purity" is often determined by a 100% area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. merckgroup.com However, this method assumes that all compounds have the same detector response. merckgroup.com

For a more accurate assessment and for full impurity profiling, mass spectrometry detection (GC-MS or LC-MS) is indispensable. nih.govsimsonpharma.com It allows for the tentative identification of impurities based on their mass-to-charge ratio and fragmentation patterns. The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities, which, while intended for pharmaceuticals, offer a framework for best practices in research. nih.gov For example, the identification of impurities present at levels above 0.1% is often considered necessary. nih.gov

| Impurity Source | Potential Impurity Example | Primary Analytical Technique for Detection/Quantification | Reference |

|---|---|---|---|